REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.O.[SH-:13].[Na+]>CN(C=O)C>[CH3:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([SH:13])=[CH:3][CH:4]=1)(=[O:10])=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
O.[SH-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (2×50 ml)
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Type
|
WASH
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Details
|
The combined extracts were then washed with water (2×25 ml) and brine (20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |